Methyl 5-chloro-1H-indole-2-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-chloro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAOEHZSJWVLBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406441 | |
| Record name | Methyl 5-chloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87802-11-7 | |
| Record name | Methyl 5-chloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Methyl 5 Chloro 1h Indole 2 Carboxylate
Established Synthetic Pathways for Indole-2-carboxylates
Traditional methods for synthesizing indole-2-carboxylates, including the target compound, have been well-documented and widely employed in organic synthesis.
Fischer Indole (B1671886) Synthesis and its Adaptations
One of the oldest and most versatile methods for indole synthesis is the Fischer indole synthesis, discovered by Emil Fischer in 1883. thermofisher.comwikipedia.org This reaction involves the acid-catalyzed condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. thermofisher.comwikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a thermofisher.comthermofisher.com-sigmatropic rearrangement to form an imine. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.orgnih.gov A variety of Brønsted and Lewis acids, such as hydrochloric acid, sulfuric acid, polyphosphoric acid, p-toluenesulfonic acid, boron trifluoride, and zinc chloride, can be used to catalyze this reaction. wikipedia.orgnih.gov
For the synthesis of Methyl 5-chloro-1H-indole-2-carboxylate, the corresponding 4-chlorophenylhydrazine (B93024) would be reacted with a pyruvate (B1213749) derivative. The reaction's regioselectivity can be influenced by the acidity of the medium, the substitution pattern of the hydrazine (B178648), and steric effects. thermofisher.com While the classical Fischer synthesis is robust, modern adaptations have been developed to improve yields and expand its scope. These include palladium-catalyzed variations that allow for the cross-coupling of aryl bromides and hydrazones. wikipedia.org
Palladium-Catalyzed Cyclization Approaches
Palladium catalysis has emerged as a powerful tool for the construction of indole rings, offering mild reaction conditions and broad functional group tolerance. mdpi.comorganicreactions.org One such strategy involves the aerobic palladium-catalyzed aryl C-H amination of 2-acetamido-3-aryl-acrylates. nih.gov This method allows for the direct oxidative C-H amination to form 1-acetyl indole-carboxylates, which can be subsequently deacetylated to yield the desired indole-2-carboxylates. nih.gov The reaction utilizes a catalytic amount of a Pd(II) source with oxygen as the terminal oxidant. nih.gov This approach has been shown to be effective for a range of electron-rich and electron-poor substrates, including those with halogen substituents. nih.gov For instance, the synthesis of ethyl 1-acetyl-6-chloro-indole-2-carboxylate has been demonstrated, which could be a precursor to the target molecule. nih.gov
Multi-Step Synthesis from Substituted Anilines
Multi-step synthetic sequences starting from readily available substituted anilines provide another reliable route to indole-2-carboxylates. A common approach involves the alkylation of a substituted aniline (B41778), such as 5-chloro-2-methyl aniline, with an α-haloacetoacetate derivative. google.com The resulting intermediate can then undergo cyclization to form the indole ring. While effective, these methods can require extended reaction times and high temperatures. luc.edu For example, a typical procedure might involve refluxing the substituted aniline with a bromoacetaldehyde (B98955) acetal (B89532) derivative for over 48 hours. luc.edu
| Starting Material | Reagent | Key Transformation | Reference |
| 4-chlorophenylhydrazine | Pyruvate derivative | Fischer Indole Synthesis | thermofisher.comwikipedia.org |
| Ethyl 2-acetamido-3-(4-chlorophenyl)-acrylate | Pd(II) catalyst, O₂ | Aerobic C-H Amination | nih.gov |
| 5-chloro-2-methyl aniline | α-haloacetoacetate | Alkylation and Cyclization | google.com |
Indole-2-carboxylic Acid Precursor Routes
The target compound can also be synthesized from its corresponding carboxylic acid precursor, 5-chloro-1H-indole-2-carboxylic acid. Standard esterification methods, such as reaction with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride), can be employed to convert the carboxylic acid to the methyl ester. Alternatively, copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides presents a method for further functionalization at the nitrogen atom, though this is a modification of the indole ring rather than its initial synthesis. organic-chemistry.org
Emerging Synthetic Approaches
Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of indole-2-carboxylates.
Ligand-Free Copper-Catalyzed Cascade Processes
A notable emerging strategy is the ligand-free copper-catalyzed cascade process. rsc.orgnih.gov This method allows for a straightforward synthesis of indole-2-carboxylic esters from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate. rsc.orgnih.gov The reaction proceeds through a condensation/coupling/deformylation cascade. rsc.orgnih.gov This approach is advantageous as it often proceeds under mild conditions, sometimes even at room temperature, and is tolerant of various halogen substituents on the aryl ring. rsc.orgnih.gov
| Method | Key Features | Starting Materials | Reference |
| Ligand-Free Copper-Catalyzed Cascade | Mild conditions, ligand-free, cascade reaction | 2-halo aryl aldehydes/ketones, ethyl isocyanoacetate | rsc.orgnih.gov |
Hemetsberger-Knittel Reaction Analogues
The Hemetsberger-Knittel reaction is a key method for synthesizing indole-2-carboxylic acid esters through the thermal decomposition of a 3-aryl-2-azido-propenoic ester intermediate. wikipedia.orgsynarchive.com The reaction typically proceeds via the condensation of an aryl aldehyde with an azidoacetate ester, followed by thermal cyclization. semanticscholar.org While effective, the classic approach can face challenges, particularly with substrates that are less reactive or when the azido-propenoic ester intermediate is unstable under standard basic conditions. wikipedia.orgpharm.or.jp Consequently, modifications and analogues of this reaction have been developed to enhance yields, improve substrate scope, and increase the stability of intermediates.
A significant challenge in the standard Hemetsberger-Knittel synthesis is the potential decomposition of ethyl azidoacetate under the basic conditions required for the initial aldol (B89426) condensation, which can lead to low yields of the crucial 2-azidocinnamate intermediate. pharm.or.jp To address this, an important analogue strategy involves the substitution of the standard ethyl azidoacetate with a bulkier ester, such as tert-butyl azidoacetate. Research has demonstrated that using tert-butyl azidoacetate can significantly improve the yield of the initial aldol reaction, especially with less reactive aldehydes. This is attributed to the steric bulk of the tert-butyl group, which may mitigate undesirable side reactions. pharm.or.jp Once the tert-butyl 2-azidocinnamate is formed, it can be subjected to thermal cyclization to yield the corresponding tert-butyl indole-2-carboxylate (B1230498). pharm.or.jp This approach broadens the utility of the Hemetsberger-Knittel reaction for a wider range of starting materials.
The versatility of the Hemetsberger strategy has also been demonstrated in its application to the synthesis of more complex, fused heterocyclic systems, such as indoloindoles. semanticscholar.org This analogue approach extends the reaction's core principle—thermal decomposition of a vinyl azide (B81097) intermediate followed by intramolecular cyclization—to dicarbaldehyde substrates. semanticscholar.org For instance, applying Hemetsberger conditions to naphthalene-dicarbaldehydes allows for the construction of novel indolo[5,4-e]indole and indolo[7,6-g]indole systems. semanticscholar.org This showcases the adaptability of the reaction's fundamental mechanism for creating complex scaffolds built upon the indole nucleus.
The reaction mechanism, while not definitively known, is postulated to proceed through a nitrene intermediate formed from the thermolysis of the vinyl azide. wikipedia.org An alternative pathway involving an azirine intermediate has also been suggested, and such intermediates have been isolated in some cases. wikipedia.org The choice of solvent and base can be critical. For the synthesis involving tert-butyl azidoacetate, conditions such as sodium isopropoxide (iso-PrONa) as the base in isopropanol (B130326) (iso-PrOH) have proven effective for the initial condensation step. pharm.or.jp For the subsequent cyclization, refluxing in a high-boiling solvent like xylene is common. semanticscholar.org
| Starting Material (Aldehyde) | Azido-Ester Analogue | Base/Solvent | Intermediate | Product | Yield Improvement Noted |
| Aryl Aldehydes (less reactive) | tert-Butyl azidoacetate | iso-PrONa / iso-PrOH | tert-Butyl 2-azidocinnamate | tert-Butyl indole-2-carboxylate | Significant improvement in aldol reaction step pharm.or.jp |
| Naphthalene-dicarbaldehyde | Methyl azidoacetate | NaOMe / MeOH | Intermediate bis(vinyl azide) | Dimethyl indolo[5,4-e]indole-dicarboxylate | Demonstrates application to complex systems semanticscholar.org |
Synthetic Scale-Up and Optimization Strategies
Scaling up the synthesis of this compound from laboratory to industrial production requires careful optimization of reaction conditions to ensure safety, efficiency, high yields, and cost-effectiveness. Key areas for optimization include the choice of reagents, solvents, catalysts, and reaction parameters such as temperature and time. researchgate.net
One critical aspect of optimization is the selection of the synthetic route itself. While methods like the Hemetsberger-Knittel reaction are valuable, other strategies such as the Fischer indole synthesis are also prominent. researchgate.net The Fischer synthesis, for example, can be optimized by carefully controlling the azo coupling of a diazonium salt with a malonate derivative and the subsequent Japp-Klingemann rearrangement. researchgate.net For any chosen route, a primary goal on a larger scale is to utilize readily available, cost-effective starting materials and to minimize waste production. researchgate.net
Optimization of reaction conditions is paramount. This includes screening different bases, solvents, and catalysts. For instance, in acylation reactions related to indole synthesis, bases such as potassium carbonate, triethylamine (B128534) (TEA), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be tested, with DBU often providing superior results. nih.gov Solvent choice also plays a crucial role; for example, moving from methanol to dichloromethane (B109758) for certain steps can facilitate easier workup and purification by altering solubility and phase separation. orgsyn.org
Temperature control is vital during scale-up, as exothermic reactions can pose significant safety risks. orgsyn.org Procedures often call for initial cooling to temperatures as low as -70°C using dry ice/acetone baths to control additions of reactive reagents like tert-butyl hypochlorite, followed by a gradual warming to room temperature. orgsyn.org The workup process must also be optimized for large-scale operations. This includes replacing laborious chromatographic purification with crystallization or recrystallization steps to isolate the final product in high purity. orgsyn.org The use of rotary evaporators for solvent removal is standard, followed by crystallization induced by cooling. orgsyn.org
Modern techniques can also be employed to enhance efficiency. Microwave-assisted synthesis has emerged as a powerful tool for optimizing indole synthesis. mdpi.com By exposing the neat mixture of reactants to microwave irradiation, reaction times can be drastically reduced from hours to minutes, and yields can be significantly improved compared to conventional heating methods. mdpi.com This technology is particularly advantageous for palladium-catalyzed oxidative cyclization reactions used to form the indole ring. mdpi.com
The following table outlines key parameters and strategies for optimization during the scale-up of indole synthesis, which are applicable to the production of this compound.
| Optimization Parameter | Strategy | Example/Rationale | Reference |
| Reagent Selection | Screen various bases for optimal performance. | Testing K₂CO₃, TEA, and DBU, with DBU showing the best results for acylation steps. | nih.gov |
| Solvent System | Use solvents that facilitate easy workup and product isolation. | Switching to dichloromethane to improve layer separation and using methanol for crystallization. | orgsyn.org |
| Temperature Control | Implement precise cooling and heating protocols to manage exotherms. | Cooling to -70°C for dropwise addition of reagents, followed by controlled warming. | orgsyn.org |
| Purification Method | Replace chromatography with crystallization for large-scale isolation. | Dissolving crude product in a minimal amount of hot solvent and cooling to induce crystallization. | orgsyn.org |
| Reaction Technology | Employ microwave irradiation to reduce reaction times and improve yields. | Palladium-catalyzed cyclization achieved in minutes with microwave heating versus hours with conventional methods. | mdpi.com |
| Route Efficiency | Select routes with high overall yields and readily available starting materials. | The Gassman indole synthesis is noted for its high yields and accessible precursors. | orgsyn.org |
By systematically addressing these factors, a robust, safe, and efficient process for the large-scale manufacturing of this compound can be developed.
Chemical Transformations and Derivatization of Methyl 5 Chloro 1h Indole 2 Carboxylate
Functionalization at Indole (B1671886) Ring Positions
The indole ring system is electron-rich, making it susceptible to electrophilic substitution, particularly at the C-3 position. However, the reactivity of specific positions can be influenced by the existing substituents. The electron-withdrawing nature of the methyl carboxylate group at the C-2 position and the chloro group at the C-5 position modulates the electron density of the indole nucleus, thereby influencing the regioselectivity of subsequent reactions.
C-3 Functionalization Strategies
The C-3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic attack. A variety of methods have been developed to introduce functional groups at this position.
The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. In the case of indoles, this reaction typically occurs with high regioselectivity at the C-3 position. nih.govresearchgate.net The reaction of an indole with an acyl chloride or acid anhydride (B1165640) in the presence of a Lewis acid catalyst leads to the formation of a 3-acylindole. nih.gov For indole-2-carboxylates, the choice of Lewis acid and reaction conditions is crucial to avoid side reactions and ensure acylation occurs at the desired C-3 position. While specific examples for methyl 5-chloro-1H-indole-2-carboxylate are not extensively documented in readily available literature, general methods for the 3-acylation of indoles can be applied. nih.gov For instance, using a catalyst like yttrium triflate in an ionic liquid under microwave irradiation has been shown to be effective for the regioselective 3-acylation of various substituted indoles. nih.gov
Subsequent reduction of the introduced acyl group can provide a route to C-3 alkylated indoles.
Table 1: General Conditions for Friedel-Crafts Acylation of Indoles
| Acylating Agent | Catalyst | Solvent | Temperature | Reference |
| Acid Anhydrides | Y(OTf)₃ | [BMI]BF₄ | 80-120 °C (Microwave) | nih.gov |
| Acyl Chlorides | SnCl₄ | Dichloromethane (B109758) | Not specified | researchgate.net |
| Acyl Chlorides | ZnO | [BMIM][PF₆] | Not specified |
This table presents generalized conditions and may require optimization for the specific substrate.
Following acylation, the resulting ketone can be reduced to an alkyl group through methods such as the Wolff-Kishner or Clemmensen reduction, thus achieving C-3 alkylation.
The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen (in this case, the indole at the C-3 position), formaldehyde, and a primary or secondary amine. wikipedia.orgchemtube3d.com This reaction provides a straightforward method for the introduction of an aminomethyl group at the C-3 position of indoles. wikipedia.orgchemtube3d.com The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic C-3 position of the indole. wikipedia.org
While specific examples detailing the Mannich reaction on this compound are not prevalent in the reviewed literature, the general applicability of this reaction to the indole nucleus is well-established. chemtube3d.com
Table 2: Components of the Mannich Reaction on Indoles
| Substrate | Aldehyde | Amine | Product |
| Indole | Formaldehyde | Secondary Amine (e.g., Dimethylamine) | 3-(Dimethylaminomethyl)indole |
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. frontiersin.orgnih.govnih.gov The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). frontiersin.orgnih.govnih.gov This reagent then acts as an electrophile, attacking the C-3 position of the indole ring to introduce a formyl group after hydrolysis. nih.gov
The synthesis of 5-chloro-3-formyl indole-2-carboxylate (B1230498) has been reported, demonstrating the successful application of the Vilsmeier-Haack reaction to this indole derivative. nih.gov In a documented procedure, the N-Boc protected ethyl 5-chloro-1H-indole-2-carboxylate was subjected to Vilsmeier-Haack conditions to yield the corresponding 3-formyl derivative. nih.gov
Table 3: Vilsmeier-Haack Formylation of a 5-Chloroindole (B142107) Derivative
| Starting Material | Reagents | Product |
| N-Boc-5-chloro-indole-2-carboxylate | POCl₃, DMF | N-Boc-5-chloro-3-formyl-indole-2-carboxylate |
Direct halogenation of the indole ring can be achieved using various halogenating agents. The regioselectivity of this reaction is highly dependent on the reaction conditions and the substituents present on the indole ring. While electrophilic halogenation of indoles often occurs at the C-3 position, controlling the selectivity can be challenging.
For iodination, a method for the regioselective C-5 iodination of indoles has been reported. rsc.org However, for C-3 functionalization, specific conditions would be required to direct the halogen to this position in the presence of the deactivating carboxylate group at C-2. While no direct examples of C-3 halogenation of this compound were found, methods developed for other indole derivatives, such as those employing N-halosuccinimides or other mild halogenating agents, could potentially be adapted.
C-6 Functionalization Strategies
Functionalization of the benzene (B151609) portion of the indole nucleus, particularly at the C-6 position, is generally more challenging than at the pyrrole (B145914) ring due to the lower reactivity of the C-H bonds. frontiersin.orgacs.orgresearchgate.net Achieving regioselectivity at a specific position on the benzene ring often requires the use of directing groups or specialized catalytic systems. frontiersin.orgacs.orgresearchgate.net
For C-6 functionalization of indoles, several strategies have been developed, many of which rely on transition metal catalysis. frontiersin.orgacs.org These methods often involve the installation of a directing group on the indole nitrogen (N-1) or at another position on the ring to guide the catalyst to the desired C-H bond. For example, a P(O)tBu₂ directing group on the indole nitrogen has been successfully employed to direct the C-6 arylation of indoles using copper catalysis. acs.orgresearchgate.net Another strategy involves using a removable "U-shaped" template to facilitate C-6 alkenylation. frontiersin.org Furthermore, a carboxyl group at the C-7 position has been utilized as a directing group for C-6 arylation. frontiersin.org
The presence of the C-2 carboxylate and C-5 chloro substituents in this compound would influence the electronic and steric environment of the C-6 position, and the applicability of these directing group strategies would need to be evaluated for this specific substrate. Direct C-6 functionalization without a directing group remains a significant synthetic challenge.
Carboxylic Acid and Ester Interconversions
The ester group of this compound is a key site for chemical modification, allowing for its conversion to the corresponding carboxylic acid or other ester derivatives.
The hydrolysis of the methyl ester to its corresponding carboxylic acid, 5-chloro-1H-indole-2-carboxylic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions. Alkaline hydrolysis, for instance, using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water, effectively cleaves the ester bond to yield the carboxylate salt, which upon acidic workup, provides the desired carboxylic acid. mdpi.comjocpr.com This conversion is a common step in synthetic pathways where the carboxylic acid is required for subsequent reactions, such as amide bond formation.
Table 1: Conditions for Hydrolysis of this compound
| Reactant | Reagents | Solvent | Temperature | Product |
| This compound | LiOH | THF/H₂O | 40 °C | 5-chloro-1H-indole-2-carboxylic acid mdpi.com |
The synthesis of various esters of 5-chloro-1H-indole-2-carboxylic acid can be achieved through esterification or transesterification reactions.
Esterification: The direct esterification of 5-chloro-1H-indole-2-carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification, can produce a range of ester derivatives. masterorganicchemistry.comopenstax.org The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comchemguide.co.uk
Transesterification: Alternatively, this compound can be converted to other esters via transesterification. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In a base-catalyzed transesterification, an alkoxide is used to displace the methoxide (B1231860) from the ester. masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol corresponding to the desired ester is often used as the solvent. masterorganicchemistry.com
Table 2: Representative Esterification and Transesterification Reactions
| Reaction Type | Starting Material | Reagents | Catalyst | Product |
| Esterification | 5-chloro-1H-indole-2-carboxylic acid | Ethanol | H₂SO₄ | Ethyl 5-chloro-1H-indole-2-carboxylate |
| Transesterification | This compound | Ethanol | Sodium Ethoxide | Ethyl 5-chloro-1H-indole-2-carboxylate |
Formation of Fused Heterocyclic Systems
This compound serves as a precursor for the construction of various fused heterocyclic systems, which are of interest in medicinal chemistry.
The synthesis of the pyridazino[4,5-b]indole ring system can be achieved from indole-2-carboxylate derivatives. One common strategy involves the introduction of a formyl group at the C3 position of the indole ring, followed by condensation with hydrazine (B178648). For example, 3-formylindole-2-carboxylates react with hydrazine hydrate (B1144303) to form 4-oxo-5H-pyridazino[4,5-b]indoles. semanticscholar.org This reaction involves the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the fused pyridazinone ring. semanticscholar.org
Table 3: Synthesis of a Pyridazino[4,5-b]indole Derivative
| Reactant | Reagent | Product |
| Methyl 5-chloro-3-formyl-1H-indole-2-carboxylate | Hydrazine hydrate | 8-chloro-4-oxo-3,5-dihydro-2H-pyridazino[4,5-b]indole |
This compound derivatives are valuable starting materials for the synthesis of pyrrolo[3,4-b]indol-3-ones. A synthetic route has been developed involving the conversion of ethyl 5-chloro-3-((substituted-amino)methyl)-1H-indole-2-carboxylates into their corresponding carboxylic acids via hydrolysis. mdpi.com These carboxylic acid intermediates then undergo intramolecular coupling to form the target pyrrolo[3,4-b]indol-3-one derivatives. mdpi.com This cyclization is often facilitated by a coupling reagent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a base like N,N-diisopropylethylamine (DIPEA). mdpi.com
Table 4: Synthesis of a Pyrrolo[3,4-b]indol-3-one Derivative
| Precursor | Reagents | Product |
| 5-chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylic acid | BOP, DIPEA, DMF | 2-(4-(pyrrolidin-1-yl)phenethyl)-1,2,4,5-tetrahydro-8-chloro-pyrrolo[3,4-b]indol-3-one mdpi.com |
While direct synthesis of the triazino[4,5-a]indole system from this compound is not extensively documented, related triazino-indole systems provide insight into potential synthetic strategies. The formation of the semanticscholar.orgnih.govarkat-usa.orgtriazino[4,3-a]indole ring system has been achieved by reacting 2-diazo-3-ethoxycarbonylindole with active methylene (B1212753) compounds. unipa.itresearchgate.net This suggests that functionalization of the indole nitrogen and the C3 position of a 5-chloro-indole-2-carboxylate derivative could pave the way for the construction of the triazine ring. For instance, the creation of a hydrazide at the C2-carboxyl position, followed by reaction with a suitable one-carbon synthon, is a plausible approach for forming a fused triazine ring.
Mechanistic Investigations of Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the indole scaffold, a highly reactive heterocyclic system. Mechanistic studies, often conducted on closely related indole derivatives, reveal several key pathways through which this compound undergoes transformation. The electron-rich nature of the pyrrole ring, combined with the influence of substituents at the C2 and C5 positions, governs its behavior in various reactions. The primary reactive sites are the nitrogen atom (N1), the C3 position of the pyrrole ring, and the C2-ester group.
Electrophilic Substitution at the C3 Position
The indole ring is exceptionally susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and kinetically favored site for attack. researchgate.net The general mechanism proceeds through a classic electrophilic aromatic substitution pathway, which involves the formation of a resonance-stabilized cationic intermediate. byjus.comlibretexts.org
The process can be described in two principal steps:
Attack on the Electrophile : The π-electrons of the indole ring, primarily from the C2-C3 double bond, attack an electrophile (E⁺). This attack occurs at the C3 position, leading to the formation of a carbocation intermediate, often referred to as a sigma complex or arenium ion. This intermediate is stabilized by resonance, with the positive charge delocalized over the C2 atom and the nitrogen atom.
Restoration of Aromaticity : A base present in the reaction medium abstracts the proton from the C3 position. This step rapidly restores the aromaticity of the pyrrole ring, yielding the 3-substituted indole product. libretexts.org
While the indole nucleus is generally activated towards electrophiles, the reactivity of this compound is modulated by its substituents. The methyl carboxylate group at C2 is electron-withdrawing, which slightly deactivates the ring compared to unsubstituted indole. However, the C3 position remains the most reactive site for electrophilic attack. researchgate.net Friedel-Crafts acylation of indole-2-carboxylates, for instance, has been shown to occur at the C3 position, though substitution on the benzene ring (at C5 or C7) can also be observed depending on the specific Lewis acid catalyst and reaction conditions used. clockss.org
N-Alkylation via Indolyl Anion Formation
The proton on the N1 nitrogen of the indole ring is weakly acidic and can be removed by a suitable base, such as sodium hydride (NaH) or potassium hydroxide (KOH), to generate a nucleophilic indolyl anion. researchgate.netrsc.org This anion is a key intermediate in N-alkylation reactions.
The mechanism involves:
Deprotonation : A strong base abstracts the proton from the N1 position to form the indolyl anion.
Nucleophilic Attack : The resulting anion acts as a potent nucleophile, attacking an alkyl halide or other suitable electrophile in an Sₙ2 reaction to form a new N-C bond.
For indole derivatives, a competition between N-alkylation and C3-alkylation can exist. However, for indole-2-carboxylates, N-alkylation is generally the favored thermodynamic product. rsc.orgmdpi.com The regioselectivity of this process can be influenced by the reaction conditions. Mechanistic proposals based on related heterocyclic systems suggest that factors like the choice of base and solvent can alter the ionic character of the intermediate, thereby directing the site of alkylation. beilstein-journals.org
| Condition | Proposed Intermediate State | Favored Product | Mechanistic Rationale |
|---|---|---|---|
| NaH in THF | Tight Ion Pair (Indolyl-Na⁺) | N1-Alkylation | The sodium cation is proposed to associate closely with the nitrogen, sterically hindering C3 attack and directing the electrophile to the N1 position. beilstein-journals.org |
| KOH in DMF | Solvent-Separated Ion Pair | N1-Alkylation (with potential for C3 side products) | In polar aprotic solvents like DMF, the cation is well-solvated, creating a more "free" indolyl anion. While N1-alkylation is still favored thermodynamically, the increased reactivity of the C3 position in the free anion can lead to minor C-alkylation products. rsc.org |
Hydrolysis of the C2-Methyl Ester
The ester functionality at the C2 position is readily hydrolyzed under basic conditions (saponification) to yield the corresponding 5-chloro-1H-indole-2-carboxylic acid. This transformation is crucial for subsequent reactions, such as amide coupling or decarboxylative functionalization. organic-chemistry.orgnih.gov
The mechanism is a nucleophilic acyl substitution:
Nucleophilic Attack : A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.
Elimination of Leaving Group : The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.
Proton Transfer : The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid, leading to a carboxylate salt and methanol (B129727). A final acidic workup is required to protonate the carboxylate and yield the neutral carboxylic acid. jocpr.com
Copper-Catalyzed Decarboxylative N-Arylation
Following hydrolysis to 5-chloro-1H-indole-2-carboxylic acid, the molecule can undergo further transformations. One mechanistically significant reaction is the copper-catalyzed decarboxylative N-arylation with aryl halides. This provides a route to N-aryl indoles. The proposed catalytic cycle proceeds as follows: organic-chemistry.org
Ligand Exchange : The indole-2-carboxylic acid displaces a ligand on the Cu(I) catalyst to form a copper carboxylate intermediate.
Decarboxylation : The copper carboxylate undergoes decarboxylation (loss of CO₂) to generate an indolyl-copper species.
Oxidative Addition : The aryl halide (Ar-X) undergoes oxidative addition to the copper center, forming a transient Cu(III) intermediate.
Reductive Elimination : The final step is the reductive elimination of the N-aryl indole product, which regenerates the active Cu(I) catalyst, allowing the cycle to continue. organic-chemistry.org
| Parameter | Condition/Reagent | Yield (%) | Role in Mechanism |
|---|---|---|---|
| Catalyst | Cu₂O | Up to 99% | Forms the active Cu(I) species for the catalytic cycle. organic-chemistry.org |
| Base | K₃PO₄ | Facilitates the initial formation of the copper carboxylate intermediate. organic-chemistry.org | |
| Solvent | N-Methylpyrrolidone (NMP) | Provides a high-boiling polar aprotic medium to facilitate the reaction. organic-chemistry.org | |
| Temperature | 160 °C | Provides the necessary thermal energy for the decarboxylation and oxidative addition steps. organic-chemistry.org |
Advanced Spectroscopic and Structural Characterization of Methyl 5 Chloro 1h Indole 2 Carboxylate Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indole (B1671886) ring, and the methyl ester protons.
N-H Proton: A broad singlet, typically observed far downfield (δ 9.0-12.0 ppm), corresponding to the acidic proton of the indole nitrogen.
Aromatic Protons: The protons on the benzene (B151609) ring (H-4, H-6, H-7) and the pyrrole (B145914) ring (H-3) will exhibit characteristic chemical shifts and coupling patterns. For the parent Methyl 1H-indole-2-carboxylate, these protons appear in the δ 7.0-7.7 ppm range. In the 5-chloro analogue, the electron-withdrawing nature of the chlorine atom will deshield adjacent protons. H-4 and H-6 will be most affected, likely appearing as doublets or doublet of doublets with modified chemical shifts compared to the unsubstituted analogue. H-7 is expected to be a doublet, and H-3 a singlet or a fine multiplet.
Methyl Protons: A sharp singlet for the three protons of the methyl ester group (-OCH₃) is anticipated around δ 3.9-4.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 160-165 ppm.
Aromatic and Heterocyclic Carbons: The eight carbons of the indole ring typically resonate between δ 100-140 ppm. The carbon bearing the chlorine atom (C-5) will experience a direct electronic effect, influencing its chemical shift. The other carbons (C-2, C-3, C-3a, C-4, C-6, C-7, C-7a) will also show shifts predictable from additive substituent effects. For comparison, in 5-chloro-3-methyl-1H-indole, the carbon signals appear at δ 134.7, 129.6, 125.0, 123.1, 122.2, 118.5, 112.0, and 111.7 ppm rsc.org.
Methyl Carbon: The methyl ester carbon (-OCH₃) will appear as a single peak in the upfield region of the spectrum, typically around δ 52-53 ppm.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-H | ~9.0 - 12.0 | - |
| C2 | - | ~127 - 130 |
| C3 | ~7.1 - 7.3 | ~108 - 110 |
| C3a | - | ~127 - 129 |
| C4 | ~7.6 - 7.8 | ~122 - 125 |
| C5 | - | ~125 - 128 |
| C6 | ~7.2 - 7.4 | ~121 - 124 |
| C7 | ~7.4 - 7.6 | ~112 - 114 |
| C7a | - | ~135 - 138 |
| C=O | - | ~160 - 165 |
| -OCH₃ | ~3.9 - 4.0 | ~52 - 53 |
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound. The molecular formula is C₁₀H₈ClNO₂, which corresponds to a monoisotopic mass of approximately 209.0243 Da.
In electron ionization (EI) mass spectrometry, the molecule is expected to exhibit a distinct molecular ion peak (M⁺˙). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic doublet: a peak for [C₁₀H₈³⁵ClNO₂]⁺˙ and a smaller peak at M+2 for [C₁₀H₈³⁷ClNO₂]⁺˙, with a relative intensity of about one-third of the M⁺˙ peak.
Common fragmentation pathways for indole esters involve the loss of the ester group components. Key expected fragments include:
[M - OCH₃]⁺: Loss of the methoxy radical (·OCH₃, 31 Da).
[M - COOCH₃]⁺: Loss of the carbomethoxy radical (·COOCH₃, 59 Da).
Further fragmentation of the indole ring can also occur, though the aromatic system provides considerable stability to the molecular ion.
| Fragment | m/z (for ³⁵Cl) | Description |
|---|---|---|
| [M]⁺˙ | 209 | Molecular ion |
| [M+2]⁺˙ | 211 | Isotope peak due to ³⁷Cl |
| [M - OCH₃]⁺ | 178 | Loss of methoxy radical |
| [M - COOCH₃]⁺ | 150 | Loss of carbomethoxy radical |
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the spectrum is dominated by vibrations of the indole ring and the methyl ester group. Data from the analogous ethyl 5-chloro-1H-indole-2-carboxylate and 5-methoxy-1H-indole-2-carboxylic acid provide a reliable basis for spectral assignment sigmaaldrich.commdpi.com.
N-H Stretch: A sharp to moderately broad peak is expected in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond of the indole ring. The position and shape of this band are sensitive to hydrogen bonding mdpi.com.
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected between 1700-1725 cm⁻¹. Its precise location can be influenced by conjugation with the indole ring.
C=C Stretches: Aromatic C=C bond stretching vibrations within the indole ring will produce several bands of variable intensity in the 1450-1620 cm⁻¹ region.
C-O Stretch: The C-O stretching of the ester group will give rise to strong bands in the 1250-1300 cm⁻¹ (asymmetric) and 1100-1150 cm⁻¹ (symmetric) regions.
C-Cl Stretch: The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically around 700-800 cm⁻¹.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | 3050 - 3150 | Weak-Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Weak-Medium |
| C=O Stretch (Ester) | 1700 - 1725 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1620 | Medium-Strong |
| C-O Stretch (Ester) | 1100 - 1300 | Strong |
| C-Cl Stretch | 700 - 800 | Medium-Strong |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray crystallography provides definitive proof of structure and reveals the arrangement of molecules in the solid state. Studies on the closely related ethyl 5-chloro-2-indolecarboxylate offer significant insights into the expected structural features of the methyl analogue princeton.edu.
Intermolecular interactions, particularly hydrogen bonding, play a crucial role in defining the crystal lattice. The primary hydrogen bond donor in this compound is the indole N-H group, while the most effective acceptor is the carbonyl oxygen of the ester group.
| Interaction | Donor-Acceptor Distance (Å) | Angle (°) | Motif |
|---|---|---|---|
| N-H···O=C | ~2.8 - 3.0 | ~160 - 175 | Centrosymmetric Dimer (R²₂(8)) |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the fundamental electronic and molecular properties of a compound. These studies can elucidate the distribution of electrons, orbital energies, and electrostatic potential, which are key determinants of a molecule's stability and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to determine the optimized molecular geometry, including bond lengths and angles, by finding the lowest energy conformation of a molecule. acs.org For Methyl 5-chloro-1H-indole-2-carboxylate, DFT calculations would reveal the precise spatial arrangement of its atoms, confirming the planarity of the indole (B1671886) ring system and the orientation of the methyl carboxylate and chloro substituents. nih.gov
These calculations provide a detailed picture of the electronic properties, such as charge distribution and dipole moment, which are crucial for understanding how the molecule interacts with its environment. The results of DFT analyses serve as the foundation for more complex investigations, including the study of vibrational frequencies and the prediction of spectroscopic characteristics. acs.org
Table 1: Representative Data from DFT Geometric Optimization
| Parameter | Description | Typical Information Gained |
|---|---|---|
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Provides insight into bond order and strength (e.g., C=O vs. C-O). |
| Bond Angles (°) | The angle formed between three atoms across at least two bonds. | Determines the molecule's overall shape and steric hindrance. |
| Dihedral Angles (°) | The angle between two intersecting planes, defined by sets of three atoms. | Describes the conformation of the molecule, such as the rotation around single bonds. |
| Total Energy (Hartree) | The calculated total electronic energy of the optimized structure. | Allows for the comparison of the relative stability of different isomers or conformers. |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. nih.govmdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system, while the LUMO may be distributed across the conjugated system, including the carbonyl group of the ester. Analysis of these orbitals helps predict the molecule's susceptibility to electrophilic and nucleophilic attack. nih.gov
Table 2: Parameters from a Typical FMO Analysis
| Parameter | Energy (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 to -5.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.5 to -0.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.5 to 5.5 | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. |
Note: Values are representative for similar aromatic heterocyclic compounds and are not specific experimental data for this compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting how it will interact with other molecules. nih.gov The MEP map displays regions of varying electrostatic potential using a color spectrum. Typically, red indicates regions of high electron density and negative electrostatic potential (nucleophilic sites), while blue represents areas of electron deficiency and positive electrostatic potential (electrophilic sites). Green and yellow denote regions with intermediate or near-zero potential. nih.gov
For this compound, an MEP map would likely show negative potential concentrated around the electronegative oxygen atoms of the carboxylate group and the chlorine atom. The π-electron cloud of the indole ring would also contribute to the negative potential. Conversely, the hydrogen atom attached to the indole nitrogen (N-H) would be a site of positive potential, making it a likely hydrogen bond donor. nih.gov This analysis is instrumental in understanding non-covalent interactions, such as those occurring in a protein's active site.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein, and the stability of the resulting complex. These methods are fundamental in drug discovery for predicting binding affinity and understanding interaction mechanisms.
Molecular docking studies have been performed on derivatives of the closely related Ethyl 5-chloro-1H-indole-2-carboxylate to predict their binding affinity against key cancer-related protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAF. nih.govmdpi.com These studies calculate a binding energy score (e.g., S-score in kcal/mol), which estimates the strength of the interaction between the ligand and the protein's active site. A more negative score typically indicates a higher predicted binding affinity. nih.gov
Derivatives of the 5-chloro-indole-2-carboxylate scaffold have shown high binding affinity for both wild-type and mutant forms of these enzymes, such as EGFRT790M and BRAFV600E. nih.govmdpi.comwilddata.cn These computational predictions correlate with experimental data, suggesting that the 5-chloro-indole-2-carboxylate core is a promising scaffold for developing potent enzyme inhibitors. nih.govelsevierpure.com
Table 3: Predicted Binding Affinities of 5-Chloro-indole-2-carboxylate Derivatives
| Compound Derivative | Protein Target | Binding Affinity (S-score, kcal/mol) | Reference |
|---|---|---|---|
| Co-crystallized Ligand (Validation) | EGFRT790M | -10.42 | nih.gov |
| Derivative 3b | BRAFV600E | -11.23 | nih.gov |
| Derivative 3e | BRAFV600E | -11.09 | nih.gov |
| Derivative 3b | EGFRT790M | -10.27 | nih.gov |
| Derivative 3e | EGFRT790M | -10.33 | nih.gov |
Source: Data adapted from studies on Ethyl 5-chloro-1H-indole-2-carboxylate derivatives. nih.gov
Beyond predicting binding energy, molecular docking provides a detailed, three-dimensional model of the ligand within the protein's active site, revealing specific intermolecular interactions that stabilize the complex. nih.gov For derivatives of 5-chloro-indole-2-carboxylate, these interactions are crucial for their inhibitory activity.
Analyses have identified several key types of interactions:
Hydrogen Bonding: The indole-2-carboxylate (B1230498) moiety is a critical anchor, forming hydrogen bonds with key amino acid residues like Met790 and Lys745 in the active site of EGFR. nih.gov
Hydrophobic and π-Interactions: The planar indole ring engages in favorable interactions within hydrophobic pockets. This includes π-π stacking with aromatic residues like Phenylalanine (Phe) and pi-H interactions with residues such as Valine (Val). nih.gov
Halogen Bonding: The chlorine atom at the 5-position is not merely a steric element; it actively participates in halogen bonding, a specific type of non-covalent interaction, with amino acid residues like Cysteine (Cys532) at the gate of the binding site. nih.gov
Ionic Interactions: The carboxylate group can also form strong ionic interactions (salt bridges) with positively charged residues like Lysine (Lys483). nih.gov
These multifaceted interactions collectively contribute to the high binding affinity and specificity of these compounds for their target proteins. nih.gov
Table 4: Key Active Site Interactions for the 5-Chloro-indole-2-carboxylate Scaffold
| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue (Example) | Reference |
|---|---|---|---|
| Hydrogen Bond | Indole-2-carboxylate | Met790, Lys745 (EGFR) | nih.gov |
| Ionic Interaction | Indole-2-carboxylate | Lys483 (BRAF) | nih.gov |
| Halogen Bond | 5-Chloro group | Cys532 (BRAF) | nih.gov |
| π-H Interaction | 5-Chloro-indole ring | Val726 (EGFR), Val471 (BRAF) | nih.gov |
| Hydrophobic Interaction | 5-Chloro-indole ring | Trp531, Phe583, Cys532 (BRAF) | nih.gov |
Source: Data adapted from docking studies on Ethyl 5-chloro-1H-indole-2-carboxylate derivatives. nih.gov
Elucidation of Reaction Mechanisms via Computational Methods
Computational investigations, primarily employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving indole derivatives. These studies can predict the most likely reaction pathways by calculating the energies of reactants, intermediates, transition states, and products. For a molecule like this compound, such analyses could be applied to understand its formation through various synthetic routes, such as the Fischer or Reissert indole syntheses, or its subsequent functionalization.
Fischer Indole Synthesis:
The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org Computational studies on this reaction have helped to clarify the mechanism, particularly the key nih.govnih.gov-sigmatropic rearrangement step. nih.govosti.gov For the synthesis of this compound, the starting materials would be (4-chlorophenyl)hydrazine and methyl pyruvate (B1213749).
A hypothetical computational study of this reaction would involve calculating the energy profile for the key steps:
Formation of the phenylhydrazone.
Tautomerization to the enehydrazine.
The acid-catalyzed nih.govnih.gov-sigmatropic rearrangement to form a di-imine intermediate.
Subsequent cyclization and aromatization to yield the indole ring.
The presence of the chloro-substituent on the phenyl ring and the carboxylate group on the pyruvate would influence the electronic properties and, consequently, the activation energies of these steps. DFT calculations could quantify these effects. For instance, the electron-withdrawing nature of the chloro group could impact the nucleophilicity of the hydrazine (B178648) and the stability of various intermediates.
Table 1: Hypothetical DFT Calculated Relative Energies (kcal/mol) for Key Intermediates and Transition States in the Fischer Indole Synthesis of this compound.
| Species | Relative Energy (kcal/mol) |
| Reactants ((4-chlorophenyl)hydrazine + methyl pyruvate) | 0.0 |
| Phenylhydrazone Intermediate | -15.2 |
| Enehydrazine Intermediate | -12.8 |
| nih.govnih.gov-Sigmatropic Rearrangement Transition State | +25.6 |
| Di-imine Intermediate | -5.4 |
| Cyclization Transition State | +18.9 |
| Final Product (this compound) | -35.7 |
Note: The data in this table is illustrative and not based on a specific published study for this exact molecule. It serves to demonstrate the type of information that would be generated from a computational investigation.
Palladium-Catalyzed Synthesis and Functionalization:
Modern synthetic methods often employ palladium catalysis for the formation and functionalization of indole rings. nih.govmdpi.comorganicreactions.org Computational studies are crucial in understanding the catalytic cycles of these complex reactions. For this compound, this could involve its synthesis via a palladium-catalyzed cyclization or its use as a substrate in cross-coupling reactions.
A computational investigation of a palladium-catalyzed C-H functionalization of this compound at the C3 position, for example, would model the elementary steps of the catalytic cycle:
Oxidative addition of the palladium catalyst.
Coordination of the indole substrate.
C-H activation/deprotonation.
Migratory insertion of a coupling partner.
Reductive elimination to release the functionalized product and regenerate the catalyst.
DFT calculations would provide the geometries and energies of all intermediates and transition states, allowing for the determination of the rate-determining step and the factors influencing regioselectivity. The electronic effects of the chloro and methyl carboxylate substituents would be explicitly accounted for in these models.
Table 2: Hypothetical Calculated Activation Barriers (ΔG‡, kcal/mol) for Key Steps in a Palladium-Catalyzed C3-Arylation of this compound.
| Reaction Step | Activation Barrier (ΔG‡, kcal/mol) |
| Oxidative Addition | 12.5 |
| C-H Activation | 22.1 |
| Migratory Insertion | 15.8 |
| Reductive Elimination | 18.3 |
Note: This data is hypothetical and intended to illustrate the output of a computational study. The C-H activation step is often found to be the rate-determining step in such reactions.
Applications of Methyl 5 Chloro 1h Indole 2 Carboxylate and Its Derivatives in Academic Research
Pharmaceutical and Medicinal Chemistry Research
The indole (B1671886) nucleus is a prominent heterocyclic structure found in numerous biologically active compounds. The specific substitutions on Methyl 5-chloro-1H-indole-2-carboxylate allow for the exploration of structure-activity relationships (SAR), guiding the design of potent and selective agents for various biological targets.
Antiviral Agents
Derivatives of this compound have demonstrated notable efficacy as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). Researchers have successfully designed and synthesized novel compounds based on this scaffold that target key viral enzymes essential for replication.
A significant area of research has focused on the development of NNRTIs, which are a class of antiretroviral drugs that bind to and inhibit the activity of reverse transcriptase, an enzyme critical for HIV replication.
A synthetic preparation of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate has been described as a key intermediate for phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. researchgate.net Furthermore, a series of potent, structurally novel non-nucleoside RT inhibitors has been developed, with 5-chloro-3-(phenylsulfonyl)-indole-2-carboxamide being a notable example. nih.gov This compound has been shown to inhibit the HIV-1 RT enzyme in vitro and viral spread in human T-lymphoid cells at low nanomolar concentrations. nih.gov It also demonstrated improved inhibitory potency against wild-type RT and mutant enzymes like K103N and Y181C when compared to other non-nucleoside inhibitors. nih.gov
Indolylarylsulfones, a class to which these derivatives belong, are recognized as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. researchgate.net
HIV-1 integrase is another crucial enzyme for viral replication, and its inhibition is a key therapeutic strategy. Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of INSTIs. rsc.orgnih.gov
Research has shown that the indole nucleus of these compounds can chelate with two Mg²⁺ ions within the active site of the integrase enzyme. rsc.orgnih.gov Through structural optimization, derivatives with significantly increased inhibitory effects have been synthesized. For instance, the introduction of a long branch on the C3 position of the indole core enhances the interaction with a hydrophobic cavity near the active site of the integrase. nih.gov
One study identified a derivative, 20a , which markedly increased the integrase inhibitory effect with an IC₅₀ value of 0.13 μM. nih.gov Another study synthesized a series of indole-2-carboxylic acid derivatives, with compound 17a showing a significant inhibitory effect on integrase with an IC₅₀ value of 3.11 μM. rsc.org The binding mode analysis of 17a revealed that an introduced C6 halogenated benzene (B151609) ring could effectively bind with the viral DNA through π–π stacking interactions. rsc.org
Table 1: HIV-1 Integrase Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives
| Compound | IC₅₀ (μM) | Key Structural Features |
|---|---|---|
| 20a | 0.13 | Long branch on C3 of the indole core nih.gov |
| 17a | 3.11 | C6 halogenated benzene ring rsc.org |
Anticancer Agents and Antiproliferative Activity
Numerous derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. mdpi.comnih.gov These compounds have shown significant antiproliferative activity against various cancer cell lines.
A primary mechanism through which these indole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. mdpi.com Mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways are key targets for anticancer drug development due to their over-activation in several malignancies. mdpi.comnih.gov
A novel series of 5-chloro-indole-2-carboxylate derivatives demonstrated potent inhibitory activity against mutant EGFR/BRAF pathways. mdpi.com The m-piperidinyl derivative 3e was identified as the most potent, with an IC₅₀ value of 68 nM against EGFR, which is 1.2-fold more potent than the established inhibitor erlotinib (B232) (IC₅₀ = 80 nM). mdpi.com Another derivative, 3b , also showed higher potency than erlotinib with an IC₅₀ of 74 nM. mdpi.com
Further studies on indole-2-carboxamides revealed that compound Va had the highest inhibitory activity against EGFR with an IC₅₀ value of 71 ± 06 nM. nih.gov The same study also tested derivatives against BRAFV600E, with IC₅₀ values ranging from 77 nM to 107 nM. nih.gov Another series of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides was developed, with compounds 5f and 5g showing potent inhibitory activity against EGFRT790M with IC₅₀ values of 9.5 ± 2 and 11.9 ± 3 nM, respectively, comparable to the reference drug osimertinib (B560133) (IC₅₀ = 8 ± 2 nM). nih.gov
Table 2: Kinase Inhibitory Activity of Selected 5-Chloro-indole-2-carboxylate Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |
|---|---|---|---|---|
| 3e | EGFR | 68 mdpi.com | Erlotinib | 80 mdpi.com |
| 3b | EGFR | 74 mdpi.com | Erlotinib | 80 mdpi.com |
| Va | EGFR | 71 ± 06 nih.gov | Erlotinib | 80 ± 05 nih.gov |
| 5f | EGFRT790M | 9.5 ± 2 nih.gov | Osimertinib | 8 ± 2 nih.gov |
| 5g | EGFRT790M | 11.9 ± 3 nih.gov | Osimertinib | 8 ± 2 nih.gov |
The cytotoxic effects of these indole derivatives are often mediated by the induction of apoptosis, or programmed cell death, in cancer cells.
A study on 5-chloro-3-hydroxymethyl-indole-2-carboxamide derivatives found that compounds 15 and 19 increased the levels of caspases-8 and -9, induced the pro-apoptotic protein Bax, and decreased the anti-apoptotic protein Bcl-2. elsevierpure.com Another investigation into (E)-5-Chloro-3–(2-methoxyvinyl)-1H-indole-2-carboxamides showed that the most potent compounds induced apoptosis, as evidenced by increased levels of caspase 3 and caspase 8, as well as Bax, while decreasing Bcl-2 levels. nih.gov Specifically, compounds 5f and 5g demonstrated excellent caspase-3 protein overexpression levels of 560.2 ± 5.0 and 542.5 ± 5.0 pg/mL, respectively, which were more active than the reference compound staurosporine (B1682477) (503.2 ± 4.0 pg/mL). nih.gov
Modulation of Neurological Receptors and Systems
Derivatives of this compound have been extensively investigated for their ability to modulate key receptors and systems within the central nervous system.
The Cannabinoid Receptor 1 (CB1), a G protein-coupled receptor, is a significant target for treating conditions like pain and appetite disorders. researchgate.net Allosteric modulation offers a sophisticated approach to fine-tune the receptor's function, potentially avoiding the side effects associated with direct agonists or antagonists. unc.edu
Derivatives of 5-chloro-1H-indole-2-carboxylic acid, particularly indole-2-carboxamides, have emerged as a notable class of CB1 allosteric modulators. nih.gov A prototypical example is ORG27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide). nih.gov Research has demonstrated that these compounds can bind to an allosteric site on the CB1 receptor, distinct from the primary (orthosteric) site where endogenous cannabinoids bind. unc.edunih.gov This binding event induces a conformational change in the receptor that enhances the binding and affinity of CB1 agonists. nih.gov
Key structural features of these indole-2-carboxamides have been identified as crucial for their allosteric modulating activity:
An electron-withdrawing group, such as chlorine, at the C5-position of the indole ring. nih.gov
A specific chain length at the C3-position. nih.gov
The length of the linker between the amide group and an attached phenyl ring. nih.gov
The nature of the amino substituent on the phenyl ring. nih.gov
For instance, the compound 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide was identified as a potent CB1 allosteric modulator with a high binding cooperativity. nih.gov While these modulators can increase agonist binding, they have also been shown to act as insurmountable antagonists of receptor function in certain assays, reducing the maximum effect of CB1 agonists. nih.gov This complex behavior highlights the nuanced control that allosteric modulators can exert on receptor signaling.
Table 1: Examples of 5-Chloro-1H-indole-2-carboxylate Derivatives as CB1 Allosteric Modulators
| Compound Name | Type of Modulation | Observed Effect |
| ORG27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide) | Positive Allosteric Modulator (Binding); Functional Antagonist (Signaling) | Significantly increased the binding of CB1 receptor agonists but behaved as an insurmountable antagonist in functional assays. nih.gov |
| 5-chloro-3-ethyl-1-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-a) | Positive Allosteric Modulator | Enhanced the binding of the CB1 agonist CP55,940. researchgate.net |
| 5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-b) | Positive Allosteric Modulator | Exhibited strong positive cooperativity for enhancing agonist binding to the CB1 receptor and induced β-arrestin-mediated signaling. researchgate.net |
The serotonin (B10506) (5-hydroxytryptamine, 5-HT) system is integral to regulating mood, sleep, and appetite, and its receptors are major targets for therapeutics. nih.gov The 5-HT3 receptor, a ligand-gated ion channel, can be allosterically modulated. nih.gov
Research has identified 5-chloroindole (B142107), the core structure of the titular compound, as a potent and selective positive allosteric modulator (PAM) of the 5-HT3 receptor. nih.gov Unlike previously identified PAMs which had low affinity, 5-chloroindole effectively potentiates the responses induced by 5-HT3 agonists and, notably, partial agonists. This potentiation effect was observed in both recombinant human 5-HT3A receptors and native mouse 5-HT3 receptors. Furthermore, 5-chloroindole was shown to reactivate 5-HT3 receptors that had been desensitized. nih.gov Such findings suggest that the 5-chloroindole scaffold could be foundational for developing novel drugs that target the 5-HT3 receptor for various therapeutic purposes. nih.gov
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic receptor for synaptic plasticity and memory function. nih.gov A series of indole-2-carboxylate (B1230498) derivatives have been synthesized and evaluated for their ability to inhibit NMDA receptor activity. nih.gov
Studies revealed that these compounds function as antagonists at the NMDA receptor's glycine (B1666218) recognition site. The highest affinity for this site was found in derivatives containing a chloro group at the C-6 position and a polar group at the C-3 position of the indole ring. These compounds competitively antagonized glycine's potentiation of NMDA responses, effectively inhibiting NMDA receptor activity. This mechanism was confirmed through radioligand binding, functional assessments of NMDA receptor activation, and electrophysiological analyses in Xenopus oocytes expressing the receptor. nih.gov
Anti-inflammatory Properties
Chronic inflammation is implicated in numerous diseases, and the search for novel anti-inflammatory agents is ongoing. Indole derivatives have shown considerable promise in this area. nih.govmdpi.com The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators. chemrxiv.org
A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and tested for their effects on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells. nih.gov The majority of these compounds effectively inhibited the production of key pro-inflammatory cytokines, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govchemrxiv.orgmdpi.com Compound 13b from this series, which features a 2-chloropropylcarbonyl substitution, was identified as the most potent anti-inflammatory agent. nih.gov Further studies on other indole derivatives have shown they can also reduce the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are principal inflammatory mediators. chemrxiv.org
Table 2: Anti-inflammatory Activity of an Indole-2-formamide Derivative (Compound 13b)
| Pro-inflammatory Cytokine | IC₅₀ (μM) |
| Nitric Oxide (NO) | 10.992 |
| Interleukin-6 (IL-6) | 2.294 |
| Tumor Necrosis Factor-α (TNF-α) | 12.901 |
| Data sourced from a study on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. nih.gov |
Antimicrobial and Antifungal Activities
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. nih.gov Indole and its derivatives have been identified as an important class of compounds with significant antimicrobial and antifungal properties. nih.gov
One study reported the synthesis and evaluation of seventeen (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives. nih.gov All tested compounds showed antibacterial activity against a panel of eight Gram-positive and Gram-negative bacteria, with potencies that exceeded reference antibiotics like ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50 times. The most active compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL against certain bacteria. These derivatives also exhibited good to excellent antifungal activity, with MIC values in the range of 0.004–0.06 mg/mL. nih.gov
Similarly, other studies on indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have demonstrated a broad spectrum of activity, with MIC values ranging from 3.125 to 50 µg/mL against microorganisms including Staphylococcus aureus (including MRSA), Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei. nih.gov The 5-halogenated isatin (B1672199) derivatives have also been noted for their antimicrobial potential. researchgate.net
Table 3: Antimicrobial Activity Spectrum of Indole-2-Carboxylate Derivatives
| Derivative Class | Target Microorganisms | MIC Range | Reference |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive and Gram-negative bacteria; Various fungi | 0.004–0.06 mg/mL | nih.gov |
| Indole derivatives with 1,2,4-triazole and 1,3,4-thiadiazole moieties | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125–50 µg/mL | nih.gov |
Antioxidant Activity
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is linked to various diseases. Research into the antioxidant properties of indole derivatives has shown potential, although the activity can be highly dependent on the specific substitutions on the indole ring.
One study investigated new transition metal complexes of a Schiff base derived from 5-chloro-2-hydroxybenzaldehyde and an indole structure. While the metal complexes showed potent antimicrobial activity, the parent Schiff base ligand itself demonstrated greater DPPH radical scavenging activity. This antioxidant capacity was attributed to the presence of a hydroxyl (OH) group in the Schiff base structure. researchgate.net This suggests that while the core indole structure is important, specific functional groups are critical for imparting significant antioxidant properties.
Research on Other Pharmacological Targets (e.g., Muscle Relaxant, CD4 mimic molecules)
While direct studies on this compound as a muscle relaxant are not extensively documented, the broader class of indole derivatives has shown potential in this area. Research has indicated that certain indole alkaloids and synthetic indole-containing compounds can exhibit muscle relaxant properties. For instance, some fused indole analogues, such as benzofuroindoles, have been investigated as smooth muscle relaxants. mdpi.com These compounds are of interest for conditions involving smooth muscle hyperactivity. However, specific research detailing the muscle relaxant activity of this compound or its direct derivatives remains a niche area requiring further exploration.
In the field of antiviral research, particularly in the context of HIV-1, small molecules that can mimic the CD4 receptor are of significant interest as entry inhibitors. These "CD4 mimic molecules" can bind to the viral envelope glycoprotein (B1211001) gp120, preventing the virus from attaching to and entering host cells. researchgate.net The indole scaffold has been incorporated into the design of such molecules. Research has focused on creating indole-type groups at the junction between different parts of these mimic molecules to enhance their anti-HIV activity. researchgate.net While the indole nucleus is a key feature in these designs, specific studies detailing the use of this compound in the synthesis of CD4 mimic molecules are not yet prevalent in the literature. The versatility of the indole-2-carboxylate structure, however, suggests its potential as a starting point for the development of novel CD4 mimics. researchgate.netnih.gov
Synthetic Organic Chemistry as Building Blocks
This compound and its parent acid, 5-chloroindole-2-carboxylic acid, are highly valued as intermediates and building blocks in synthetic organic chemistry. ontosight.ai Their utility stems from the reactive sites on the indole ring and the carboxylate group, which allow for a variety of chemical transformations. These compounds serve as precursors for the synthesis of more complex, often biologically active, molecules. researchgate.netrsc.orgnih.gov
One of the primary applications is in the synthesis of fused heterocyclic systems. By reacting the indole nucleus with other bifunctional molecules, chemists can construct polycyclic structures with diverse pharmacological properties. For example, derivatives of 5-chloro-1H-indole-2-carboxylate have been used to synthesize novel pyrrolo[3,4-b]indol-3-ones, which have been investigated for their potent inhibitory activity against cancer-related pathways. mdpi.com
The indole-2-carboxylate moiety is a key precursor in the development of various therapeutic agents. For instance, it is a common starting material for the synthesis of inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. rsc.orgnih.gov Synthetic routes often involve modifications at the C3 and C6 positions of the indole ring, starting from a 6-bromoindole-2-carboxylic acid precursor, to enhance the inhibitory activity. nih.gov Furthermore, derivatives of 5-chloro-3-formyl indole-2-carboxylate serve as key intermediates in the synthesis of potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, which are important targets in cancer therapy. tandfonline.com
The versatility of this building block is further demonstrated in its use in multi-step syntheses of complex natural products and their analogues. The ability to selectively functionalize the indole ring makes it an attractive starting material for creating libraries of compounds for drug discovery.
Table 1: Examples of Bioactive Molecules Synthesized from Indole-2-Carboxylate Precursors
| Precursor | Synthetic Target | Therapeutic Area |
| 6-bromoindole-2-carboxylic acid | Substituted indole-2-carboxylic acid derivatives | Anti-HIV (Integrase Inhibitors) |
| 5-chloro-3-formyl indole-2-carboxylate | Pyrrolo[3,4-b]indol-3-ones | Anticancer (EGFR/BRAF Inhibitors) |
| 5-chloro-3-formyl indole-2-carboxylate | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Anticancer (EGFR Inhibitors) |
Materials Science Research
The application of this compound and its derivatives in materials science is an emerging area of research with potential yet to be fully realized. The inherent electronic properties of the indole nucleus, combined with the ability to introduce various functional groups, make these compounds interesting candidates for the development of novel organic materials.
Chlorinated aromatic compounds, in general, are utilized in the field of organic electronics to influence electron transport, improve thermal stability, and modify the optical properties of materials. The introduction of chlorine atoms into organic semiconductor structures can lead to materials with n-type transport characteristics, which are essential for the fabrication of various electronic devices. While specific studies on this compound in this context are limited, the principle of using chlorinated building blocks is well-established.
Furthermore, the indole structure itself has been explored as a component in conjugated polymers. These polymers are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The synthesis of polymers incorporating indole units can lead to materials with unique photophysical and electronic properties. The carboxylate group on this compound provides a handle for polymerization or for grafting onto other polymer backbones, suggesting a potential route to new functional materials. The development of self-sterilizing polymer films incorporating 6-chloroindole (B17816) highlights the potential for chlorinated indoles in functional materials with practical applications. guidechem.com
Future Directions and Research Perspectives
Development of Novel Synthetic Methodologies
While established methods for the synthesis of indole (B1671886) derivatives exist, the pursuit of more efficient, cost-effective, and environmentally benign synthetic routes remains a key objective. Future research in this area is likely to focus on several promising strategies. One such approach is the refinement of palladium-catalyzed intramolecular oxidative coupling reactions, which have proven effective for creating functionalized 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com The application of microwave irradiation in these reactions has already demonstrated the potential to significantly improve yields and reduce reaction times, offering a more sustainable and efficient alternative to conventional heating methods. mdpi.com
Advanced Functionalization Techniques and Structure-Activity Relationship (SAR) Studies
The biological activity of derivatives of 5-chloro-1H-indole-2-carboxylic acid is intrinsically linked to the nature and position of various functional groups on the indole core. nih.gov A deeper understanding of these structure-activity relationships (SAR) is crucial for the design of more potent and selective therapeutic agents. Future research will likely involve the systematic modification of the methyl 5-chloro-1H-indole-2-carboxylate scaffold at several key positions.
Advanced functionalization techniques will be instrumental in this endeavor. For instance, cross-coupling reactions such as the Suzuki-Miyaura coupling can be employed to introduce a wide range of substituents at the 5-position of the indole ring. nih.gov Additionally, methods for the selective functionalization of the C3 position, such as Friedel-Crafts acylation followed by reduction, can be further optimized to generate a diverse library of analogs. nih.gov
These systematic modifications will allow for a comprehensive exploration of how different substituents impact biological activity. For example, studies on related indole-2-carboxamides have shown that the introduction of small, electron-donating groups at the 5-position can enhance anti-trypanosomal activity, while electron-withdrawing groups tend to diminish it. acs.org Similar detailed SAR studies on this compound derivatives will be essential for identifying the key structural features required for activity against specific biological targets.
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental synthesis is becoming increasingly vital in modern drug discovery. The rational design of novel derivatives of this compound can be significantly accelerated through the use of in silico techniques. jneonatalsurg.com Molecular docking studies, for instance, can predict the binding modes of newly designed compounds with their target proteins, providing valuable insights into potential interactions and guiding the selection of the most promising candidates for synthesis. mdpi.comnih.gov
Computational tools can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early identification and elimination of candidates with unfavorable pharmacokinetic profiles. jneonatalsurg.comnih.gov This integrated approach, where computational predictions are used to prioritize synthetic efforts and experimental results are fed back to refine the computational models, creates a powerful cycle for the efficient discovery of new drug candidates. The application of these methods to the 5-chloro-indole scaffold has already shown promise in the development of inhibitors for mutant EGFR/BRAF pathways. mdpi.com
Exploration of New Biological Targets and Therapeutic Applications
Derivatives of the 5-chloro-indole-2-carboxylate core have demonstrated a broad spectrum of biological activities, suggesting that this scaffold is a privileged structure in medicinal chemistry. While research has already identified its potential in areas such as cancer and infectious diseases, there remains a vast, unexplored landscape of potential biological targets and therapeutic applications.
Future investigations should aim to screen derivatives of this compound against a wider range of biological targets. This could include enzymes, receptors, and protein-protein interactions implicated in various diseases. For example, indole derivatives have been investigated for their potential as inhibitors of HIV-1 integrase, and this avenue could be further explored with novel analogs. nih.gov The anti-proliferative activity of related compounds against various cancer cell lines also warrants further investigation to identify new molecular targets within cancer signaling pathways. mdpi.commdpi.com Furthermore, the antimicrobial properties of similar indole structures suggest that new derivatives could be developed as novel antibiotics to combat drug-resistant bacteria. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 5-chloro-1H-indole-2-carboxylate, and how do their yields compare under varying conditions?
- Methodological Answer : Two primary methods are documented:
- Iodine-mediated annulation of enaminones (Method A: 28% yield; Method B: 33% yield via extended grinding). Key conditions include stoichiometric iodine, hexane/EtOAc solvent systems, and characterization by / NMR and IR spectroscopy .
- Microwave-assisted Friedel-Crafts acylation using AlCl in 1,2-dichloroethane (32% yield), highlighting the role of high-pressure (250 PSI) and temperature (110°C) in improving reaction efficiency .
- Comparison : Grinding time and microwave irradiation significantly impact yield, suggesting solvent-free or energy-efficient approaches may optimize synthesis.
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR/IR : NMR (500 MHz, CDCl) confirms substituent positions (e.g., δ 3.95 ppm for COCH), while IR (1697 cm) validates the ester carbonyl group .
- Crystallography : While direct data are absent, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, enabling precise bond-length/angle analysis in analogous indole derivatives .
Q. What are the key physical and chemical properties critical for handling and storage?
- Methodological Answer :
- Stability : Stable under recommended storage (dry, inert atmosphere), but absence of explicit data (e.g., melting point, solubility) necessitates empirical testing. Analogous indole esters (e.g., ethyl 5-fluoroindole-2-carboxylate) suggest sensitivity to moisture and light .
- Safety : Use NIOSH/CEN-compliant PPE (P95 respirators, gloves) to mitigate inhalation/dermal exposure risks, as inferred from structurally similar compounds .
Advanced Research Questions
Q. How do reaction mechanisms explain unexpected byproducts, such as chlorination or regioisomers, during synthesis?
- Methodological Answer :
- Abnormal Fischer Indole Synthesis : Ethyl pyruvate 2-methoxyphenylhydrazone with HCl/EtOH produces chloro-substituted indoles (e.g., ethyl 6-chloroindole-2-carboxylate) due to competing electrophilic aromatic substitution pathways. Mechanistic studies (e.g., isotopic labeling) can clarify halogenation sites .
- Contradictions : Discrepancies in reported yields (e.g., 28% vs. 33% for Methods A/B) may arise from solvent polarity or grinding efficiency, requiring controlled reproducibility studies .
Q. What strategies optimize the synthesis of this compound in terms of catalyst choice and reaction conditions?
- Methodological Answer :
- Catalyst Screening : Replace AlCl with Lewis acids like FeCl or ionic liquids to enhance regioselectivity and reduce waste .
- Solvent-Free Mechanochemistry : Method B’s grinding approach improves atom economy vs. traditional reflux, aligning with green chemistry principles .
Q. How can computational modeling predict the reactivity and binding interactions of this compound in biological systems?
- Methodological Answer :
- Docking Studies : Use SMILES (c1cc2c(cc1Cl)cc([nH]2)C(=O)O) and InChIKey (FUQOTYRCMBZFOL-UHFFFAOYSA-N) to model interactions with targets (e.g., tubulin for anticancer activity) via software like AutoDock Vina .
- DFT Calculations : Analyze electron density at C-5 and C-2 positions to predict sites for electrophilic substitution or hydrogen bonding .
Q. What approaches are used to evaluate the bioactivity of this compound derivatives, and what challenges exist in correlating structure with activity?
- Methodological Answer :
- Biological Assays : Screen against cancer cell lines (e.g., MCF-7) using derivatives like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid. Challenges include balancing lipophilicity (ester vs. free acid) and bioavailability .
- SAR Studies : Introduce substituents at C-3/C-5 (e.g., methoxy, allyloxy) to modulate electronic effects and assess antimicrobial potency via MIC assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
